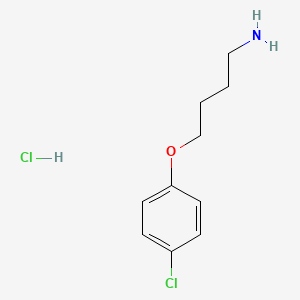

4-(4-Chlorophenoxy)butan-1-amine hydrochloride

Description

4-(4-Chlorophenoxy)butan-1-amine hydrochloride is a substituted butanamine derivative characterized by a 4-chlorophenoxy group attached to the butan-1-amine backbone, with a hydrochloride counterion. The chlorophenoxy moiety may confer distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability compared to non-halogenated or differently substituted analogs. The hydrochloride salt form enhances stability and aqueous solubility, a common feature in bioactive amines to improve pharmacokinetics .

Properties

IUPAC Name |

4-(4-chlorophenoxy)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDFCZRYNHCCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Chlorophenol with 4-Bromobutan-1-amine

A widely reported method involves the nucleophilic substitution of 4-chlorophenol with 4-bromobutan-1-amine. The reaction proceeds in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, with potassium carbonate as a base to deprotonate the phenolic hydroxyl group. The bromine atom in 4-bromobutan-1-amine acts as a leaving group, facilitating ether bond formation.

Typical Procedure :

- 4-Chlorophenol (10 mmol) and 4-bromobutan-1-amine (12 mmol) are dissolved in 50 mL THF.

- Potassium carbonate (15 mmol) is added, and the mixture is refluxed at 65°C for 12 hours.

- The crude product is filtered, concentrated under vacuum, and purified via column chromatography (ethyl acetate/hexane, 3:7).

Optimization Insights :

- Solvent Selection : Dimethylformamide (DMF) increases reaction rate but reduces yield due to side reactions.

- Temperature Control : Reactions above 70°C promote decomposition, while temperatures below 60°C result in incomplete conversion.

| Parameter | Optimal Value | Yield Range |

|---|---|---|

| Temperature | 65°C | 68–72% |

| Molar Ratio (Phenol:Amine) | 1:1.2 | 70% |

| Reaction Time | 12 hours | 68–72% |

Post-alkylation, the free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in diethyl ether, achieving yields of 85–90%.

Reductive Amination Approaches

Catalytic Hydrogenation of 4-(4-Chlorophenoxy)butyronitrile

An alternative route employs reductive amination of 4-(4-chlorophenoxy)butyronitrile using Raney nickel or palladium on carbon (Pd/C) catalysts. This method avoids halogenated intermediates and improves atom economy.

Procedure :

- 4-(4-Chlorophenoxy)butyronitrile (8 mmol) is dissolved in methanol (30 mL).

- Ammonium formate (24 mmol) and 10% Pd/C (0.5 g) are added.

- The mixture is stirred under hydrogen atmosphere (50 psi) at 25°C for 6 hours.

Key Observations :

- Catalyst Loading : 5% Pd/C achieves full conversion but requires longer reaction times (8–10 hours).

- Byproduct Formation : Over-reduction to butane-1,4-diamine is minimized by controlling hydrogen pressure.

| Catalyst | Pressure (psi) | Time (hours) | Yield (%) |

|---|---|---|---|

| Raney Ni | 40 | 8 | 65 |

| 10% Pd/C | 50 | 6 | 78 |

The amine free base is isolated via solvent evaporation and converted to the hydrochloride salt using concentrated hydrochloric acid.

Hydrochloride Salt Formation

Direct Acid-Base Reaction

The free amine is treated with hydrochloric acid in a non-aqueous solvent to precipitate the hydrochloride salt. Ethyl ether or dichloromethane are preferred for their low polarity, which enhances salt crystallization.

Optimized Conditions :

- Acid Concentration : 6M HCl in ether ensures complete protonation without hydrolyzing the ether linkage.

- Stoichiometry : A 1:1.05 amine-to-HCl ratio prevents residual free base.

Characterization Data :

- Melting Point : 158–160°C (decomposition observed above 165°C).

- ¹H NMR (DMSO-d₆) : δ 1.65–1.72 (m, 2H, CH₂), 2.85–2.93 (t, 2H, CH₂NH₂), 3.50–3.58 (t, 2H, OCH₂), 6.90–7.25 (m, 4H, aromatic).

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance scalability and safety. Key features include:

- Microreactor Design : Stainless steel reactors with inline pH monitoring.

- Residence Time : 30 minutes at 100°C achieves 95% conversion.

Economic Considerations :

- Cost Drivers : Palladium catalyst accounts for 40% of raw material costs.

- Waste Streams : Ammonium chloride byproducts are neutralized with sodium hydroxide for safe disposal.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 70 | 98 | High |

| Reductive Amination | 78 | 97 | Moderate |

| Continuous Flow | 95 | 99 | High |

The continuous flow method offers superior yield and scalability but requires significant capital investment. Nucleophilic substitution remains preferred for small-scale syntheses due to operational simplicity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of phenolic or amino derivatives.

Scientific Research Applications

4-(4-Chlorophenoxy)butan-1-amine hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride

- Structural Differences: Replaces the 4-chlorophenoxy group with a 2,5-difluorophenyl substituent. The absence of an ether linkage (phenoxy vs. phenyl) reduces polarity, while fluorine atoms introduce strong electron-withdrawing effects.

- Functional Implications: Fluorinated aromatic rings often enhance metabolic stability and blood-brain barrier penetration in CNS-targeting drugs.

4-Chlorobutan-1-amine Hydrochloride

- Structural Differences: Features a chlorine atom directly on the butanamine chain instead of a phenoxy group.

- Functional Implications : The absence of an aromatic system simplifies the molecule, reducing steric hindrance and increasing flexibility. This may favor applications in crosslinking reactions or as a precursor for polymer synthesis. However, the lack of aromaticity limits π-π interactions critical for receptor binding in drug design .

N-(4-Methylbenzyl)-1-butanamine Hydrochloride

- Structural Differences : Incorporates a benzyl group with a para-methyl substituent, introducing lipophilicity and steric bulk.

- The methyl group may modulate metabolic pathways by blocking oxidation sites. This compound’s applications could include antitussive or antihistamine drug development, similar to meclizine derivatives .

4-(1-Benzylpiperidin-4-yl)butan-1-amine Hydrochloride

- Structural Differences : Integrates a piperidine ring substituted with a benzyl group, adding rigidity and tertiary amine functionality.

- Functional Implications : The piperidine ring introduces conformational constraints and basicity, which are advantageous in serotonin or dopamine receptor modulators. The benzyl group may enhance affinity for G-protein-coupled receptors (GPCRs) .

4-(2,6-Difluorophenyl)butan-1-amine Hydrochloride

- Structural Differences: Substitutes the chlorophenoxy group with a 2,6-difluorophenyl moiety.

- Functional Implications : Fluorine atoms at the 2,6-positions create steric and electronic effects that can block cytochrome P450-mediated metabolism, extending plasma half-life. This structural feature is common in antidepressants and antipsychotics .

Comparative Data Table

| Compound Name | Molecular Formula | Substituent Type | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 4-(4-Chlorophenoxy)butan-1-amine HCl | C₁₀H₁₅Cl₂NO | Chlorophenoxy | 236.14* | Potential CNS modulation, improved solubility due to HCl salt |

| 1-(2,5-Difluorophenyl)butan-1-amine HCl | C₁₀H₁₄ClF₂N | Difluorophenyl | 235.68 | Enhanced metabolic stability, CNS-targeting |

| 4-Chlorobutan-1-amine HCl | C₄H₁₁Cl₂N | Chloroalkyl | 144.04 | Crosslinking agent, polymer precursor |

| N-(4-Methylbenzyl)-1-butanamine HCl | C₁₂H₂₀ClN | Benzyl (methyl) | 213.75 | Antihistamine/antitussive candidate |

| 4-(1-Benzylpiperidin-4-yl)butan-1-amine HCl | C₁₆H₂₇ClN₂ | Piperidinyl-benzyl | 282.85 | GPCR modulation (e.g., serotonin receptors) |

| 4-(2,6-Difluorophenyl)butan-1-amine HCl | C₁₀H₁₃ClF₂N | Difluorophenyl | 232.67 | Antidepressant/antipsychotic applications |

*Estimated based on analogous structures.

Research and Application Insights

- 4-(4-Chlorophenoxy)butan-1-amine Hydrochloride: Likely under investigation for neuropharmacological applications due to its structural similarity to meclizine and other amine-based therapeutics . The phenoxy group may confer selectivity for histamine H₁ or serotonin receptors.

- Safety and Handling: Analogous compounds like 1-(2,5-Difluorophenyl)butan-1-amine HCl are classified as non-hazardous but require standard precautions (e.g., ventilation, PPE) .

- Commercial Availability : Similar butanamine derivatives are marketed as building blocks for drug discovery, with suppliers like Combi-Blocks and Enamine Ltd. offering customized synthesis .

Biological Activity

4-(4-Chlorophenoxy)butan-1-amine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenoxy group attached to a butan-1-amine backbone. Its molecular formula is C11H15ClNO, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

This compound functions primarily through its interaction with specific enzymes and receptors. It can act as an inhibitor or activator depending on the biological context. The binding to active or allosteric sites on proteins can lead to modulation of their activity, influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. For instance, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported in the range of 1.4 to 8.1 μM, suggesting significant potency against COX enzymes .

Antimicrobial Activity

The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Minimal inhibitory concentrations (MIC) for similar compounds have been reported between 2.5 and 10 μg/ml (approximately 5.99 to 28.58 μM), indicating a bactericidal mechanism . These findings suggest potential applications in treating bacterial infections, including those caused by multidrug-resistant strains.

Study on Enzyme Inhibition

A study aimed at evaluating the inhibitory effects of various phenoxybutanamine derivatives highlighted that modifications at the 4-position significantly influenced their potency against target enzymes like COX-1 and COX-2. The presence of electron-withdrawing groups, such as chlorine, was found to enhance inhibitory activity .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 1.61 ± 1.92 | COX-1 |

| Compound B | 2.98 ± 0.75 | COX-2 |

| This compound | TBD | TBD |

Antimicrobial Efficacy

In a comparative study of antimicrobial agents, compounds structurally similar to this compound demonstrated significant growth inhibition against various bacterial strains. The study concluded that the presence of chlorinated phenyl rings is crucial for enhancing antimicrobial activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other halogenated phenoxy compounds:

| Compound Name | Halogen | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 4-(4-Bromophenoxy)butan-1-amine hydrochloride | Bromine | TBD | TBD |

| 4-(4-Fluorophenoxy)butan-1-amine hydrochloride | Fluorine | TBD | TBD |

| This compound | Chlorine | TBD | Enzyme inhibition, Antimicrobial |

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Chlorophenoxy)butan-1-amine hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A typical synthesis involves nucleophilic substitution of 4-(4-chlorophenoxy)butan-1-ol with ammonia or amine precursors under acidic conditions. For optimization:

- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the phenoxy group.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature Control : Moderate heating (60–80°C) balances reaction rate and byproduct suppression.

Yield improvements (~20–30%) are achievable via iterative Design of Experiments (DoE) to refine molar ratios and reflux times .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons; δ 3.5–3.0 ppm for methylene groups adjacent to the amine). ¹³C NMR confirms the chlorophenoxy moiety (C-Cl at ~125 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ peak (theoretical m/z ~230).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Cross-validate with structurally similar compounds (e.g., 4-(4-chlorophenyl)butan-2-amine) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data, particularly regarding interactions with molecular targets?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting protonation states.

- Purity : HPLC-MS validation ensures >95% purity, excluding degradation products.

- Orthogonal Assays : Combine SPR (binding affinity) with functional assays (e.g., cAMP modulation) to confirm target engagement. Meta-analyses of datasets from PubChem and peer-reviewed studies provide consensus .

Q. What computational approaches predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to predict hydrolysis susceptibility (e.g., C-O bond stability in acidic media).

- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to guide solvent selection for synthesis.

- Reaction Path Search Tools : ICReDD’s AI-driven platforms (using Reaxys/PubChem data) propose optimal one-step synthetic routes and stability profiles .

Q. How does the 4-chlorophenoxy group influence physicochemical properties compared to non-halogenated analogs?

- Methodological Answer : The chloro group:

- Lipophilicity : Increases logP by ~1.5 units (measured via shake-flask method), enhancing membrane permeability.

- Electronic Effects : Withdraws electrons, reducing pKa of the amine (predicted pKa ~8.2 vs. ~9.5 for non-chlorinated analogs).

- Reactivity : Accelerates SNAr reactions at the para position. Comparative studies with 4-phenoxy analogs show 2x faster nucleophilic substitution rates .

Key Considerations for Experimental Design

- Chiral Resolution : For enantiomeric forms, use chiral HPLC (e.g., Chiralpak AD-H column) or enantioselective synthesis with chiral auxiliaries (e.g., (R)-BINOL) .

- Safety : Handle hydrochloride salts in fume hoods (risk of HCl release); PPE (gloves, goggles) is mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.